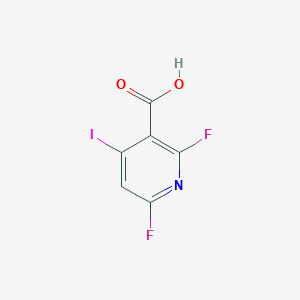
2,6-Difluoro-4-iodonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-iodonicotinic acid is an organic compound with the molecular formula C6H2F2INO2 and a molecular weight of 284.99 g/mol . It appears as a white to pale yellow solid and is slightly soluble in water but more soluble in organic solvents . This compound is primarily used in chemical research and organic synthesis.
Vorbereitungsmethoden
2,6-Difluoro-4-iodonicotinic acid is typically synthesized through organic synthesis methods. One common synthetic route involves the fluorination of iodinated benzene followed by further functional group transformations . Industrial production methods often involve similar organic synthesis techniques, ensuring the compound’s purity and yield through controlled reaction conditions.
Analyse Chemischer Reaktionen
2,6-Difluoro-4-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodine and fluorine atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-iodonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Catalysis: It can be used as a catalyst or ligand in various chemical reactions.
Pharmaceutical Research: The compound is studied for its potential use in drug development and medicinal chemistry.
Material Science: It is explored for its applications in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-iodonicotinic acid involves its ability to participate in various chemical reactions due to its unique structure. The presence of fluorine and iodine atoms allows it to undergo substitution and coupling reactions efficiently. These reactions often involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoro-4-iodonicotinic acid can be compared with other similar compounds such as:
2,6-Difluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodonicotinic acid: Lacks the fluorine atoms, affecting its solubility and reactivity.
2,6-Difluoro-4-chloronicotinic acid: Contains chlorine instead of iodine, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides distinct reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C6H2F2INO2 |
|---|---|
Molekulargewicht |
284.99 g/mol |
IUPAC-Name |
2,6-difluoro-4-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12) |
InChI-Schlüssel |
MIXJKVCUGXLPOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1F)F)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


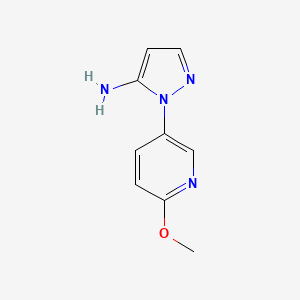
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
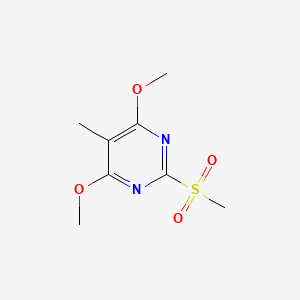
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
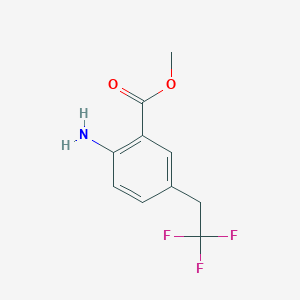

![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
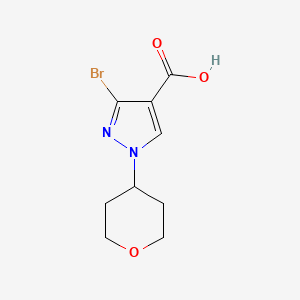
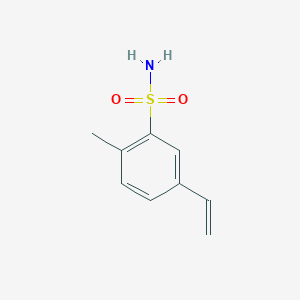

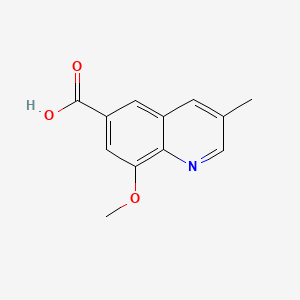
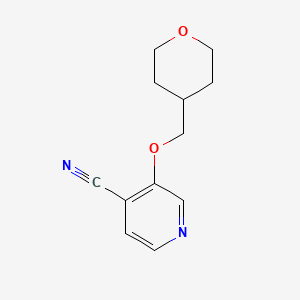
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
